molecular formula C14H15NO3 B11868271 Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate CAS No. 647836-42-8

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate

Cat. No.: B11868271
CAS No.: 647836-42-8
M. Wt: 245.27 g/mol
InChI Key: IVHSFQZNCKXCKW-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent like diphenyl ether . The process involves the formation of an intermediate, which then undergoes cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,4-diones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is a compound belonging to the quinoline derivatives class, notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3C_{13}H_{13}NO_3 and a molecular weight of approximately 219.24 g/mol. The compound features a butanoate group attached to a quinoline structure, specifically a 2-oxo-1,2-dihydroquinoline moiety. The unique structural arrangement contributes to its biological activity, particularly its interactions with various biological targets.

Biological Activities

Research indicates that compounds in this class exhibit several notable biological activities:

  • Anticancer Activity :
    • This compound has shown promise in anticancer studies. Similar quinoline derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.2 µM against MCF-7 cells for structurally related compounds .
    • Mechanisms include cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by caspase activation and changes in Bcl-2 family protein expressions .
  • Antiplatelet Activity :
    • Quinoline derivatives have been linked to antiplatelet effects through inhibition of cyclooxygenase enzymes and modulation of nitric oxide levels, which could be beneficial in cardiovascular applications .
  • Enzyme Inhibition :
    • Some derivatives demonstrate inhibitory activity against alkaline phosphatase isozymes, with selectivity profiles that indicate potential therapeutic applications in metabolic disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the quinoline structure.
  • Functionalization Techniques : Modifying existing quinoline frameworks to introduce the butanoate moiety.

These methods are adaptable for both laboratory-scale synthesis and industrial production.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other similar compounds:

Compound NameStructural FeaturesSimilarity Index
This compoundContains a butanoate moiety0.95
Methyl 2-(2-Oxo-4-phenyldihydroquinolin)acetateFeatures a phenyl group altering activity0.92
Ethyl 2-(1-methyl-2-Oxo-dihydroquinolin)acetateDifferent alkyl chain affects solubility0.83
Methyl 2-Oxo-dihydroquinoline -3-carboxylateCarboxylic acid instead of butanoic acid may influence activity0.81

This table illustrates how this compound stands out due to its specific butanoate group and unique substitution pattern on the quinoline ring.

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives similar to this compound:

  • Anti-Proliferative Effects : A study found that derivatives exhibited significant anti-proliferative effects across multiple cancer cell lines with varying IC50 values .
  • Mechanistic Insights : Research indicated that certain compounds led to G2/M phase arrest in cancer cells and activated apoptotic pathways through caspase activation and mitochondrial changes .
  • Clinical Implications : The potential use of these compounds as therapeutic agents in cancer treatment is under exploration, focusing on their ability to modulate critical cellular pathways involved in tumor growth and progression.

Properties

CAS No.

647836-42-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 4-(2-oxo-1H-quinolin-3-yl)butanoate

InChI

InChI=1S/C14H15NO3/c1-18-13(16)8-4-6-11-9-10-5-2-3-7-12(10)15-14(11)17/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)

InChI Key

IVHSFQZNCKXCKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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